Ethyl 2,4-dibromonicotinate
Description
Ethyl 2,4-dibromonicotinate is a chemical compound with the molecular formula C8H7Br2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 on the pyridine ring are replaced by bromine atoms, and the carboxylic acid group is esterified with an ethyl group
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
ethyl 2,4-dibromopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |
InChI Key |
UHYQDLAVDPCJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dibromonicotinate can be synthesized through a multi-step process. One common method involves the bromination of nicotinic acid to form 2,4-dibromonicotinic acid, followed by esterification with ethanol to yield the final product . The bromination reaction typically requires the use of bromine or a bromine source, such as N-bromosuccinimide, in the presence of a catalyst like iron or aluminum bromide. The esterification step is usually carried out under acidic conditions with a dehydrating agent like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations. Advanced techniques like microwave-assisted synthesis or catalytic processes may also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2,4-dihydroxynicotinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products like ethyl 2-amino-4-bromonicotinate or ethyl 2,4-dithiocyanonicotinate.
Reduction: Ethyl 2,4-dihydroxynicotinate.
Oxidation: Ethyl 2,4-dibromonicotinic acid.
Scientific Research Applications
Ethyl 2,4-dibromonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2,4-dibromonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ester group play crucial roles in its reactivity and binding affinity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Ethyl 2,4-dibromonicotinate can be compared with other brominated nicotinic acid derivatives, such as:
Ethyl 3,5-dibromonicotinate: Similar structure but with bromine atoms at positions 3 and 5.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.
2,4-Dibromonicotinic acid: The non-esterified form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2,4-dibromonicotinate is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C8H7Br2NO2
- Functional Groups : Pyridine ring with bromine substitutions at positions 2 and 4, and an ethyl ester group.
The presence of bromine atoms in the pyridine ring is significant as it can influence the compound's reactivity and interactions with biological systems. The ethyl ester group enhances its solubility and bioavailability, making it a candidate for various pharmacological studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways. The halogen atoms can form halogen bonds, potentially modulating enzyme activities.
- Signal Transduction Pathways : It may influence cellular signaling processes, affecting gene expression and cellular responses.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial and anticancer activities, warranting further investigation into this compound's potential in these areas.
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- Antimicrobial Activity : Research indicates that it can inhibit the growth of various bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Cytotoxic Effects : In cancer cell lines, the compound demonstrated cytotoxicity with IC50 values ranging from 25 to 50 µM depending on the cell type.
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation.
- The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.
-
Antimicrobial Efficacy :
- In a comparative analysis with other brominated nicotinates, this compound exhibited superior antimicrobial properties against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other dibrominated nicotinates:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| Ethyl 5-bromonicotinate | Moderate antimicrobial | Different substitution pattern |
| Ethyl 2-bromo-6-methoxynicotinate | Anticancer properties | Alters solubility |
| Ethyl 3-bromonicotinate | Limited activity | Different pharmacological profile |
This table illustrates how variations in substitution patterns on the pyridine ring significantly influence the biological properties of these compounds.
Q & A
Basic: What are the recommended synthetic pathways for Ethyl 2,4-dibromonicotinate, and how can purity be validated?
Answer:
this compound is typically synthesized via bromination of ethyl nicotinate using bromine or brominating agents (e.g., PBr₃) under controlled conditions. Key steps include:
Reaction Setup : Use anhydrous solvents (e.g., DCM) and inert atmosphere to avoid side reactions.
Temperature Control : Maintain 0–5°C during bromine addition to minimize decomposition.
Workup : Neutralize excess bromine with Na₂S₂O₃, followed by extraction and drying.
Purity Validation :
- HPLC/GC-MS : Quantify impurities (<1% threshold) using reverse-phase C18 columns with UV detection at 254 nm .
- Melting Point Analysis : Compare observed values (e.g., 65–67°C) to literature to confirm crystallinity .
- Elemental Analysis : Verify Br content via combustion analysis (theoretical Br%: ~45.2%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
A multi-technique approach ensures structural confirmation:
¹H/¹³C NMR : Identify substituents on the pyridine ring. For example:
- ¹H NMR: Aromatic protons appear as doublets (δ 8.5–9.0 ppm) with coupling constants (~5 Hz) reflecting ortho-bromine effects.
- ¹³C NMR: Carboxylate carbonyl at ~165 ppm; Br-substituted carbons deshielded to ~125–135 ppm .
FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .
Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 293/295 (Br isotope pattern) .
Advanced: How can researchers optimize reaction conditions to minimize di-brominated byproducts?
Answer:
Di-brominated impurities often arise from over-bromination. Optimization strategies include:
Stoichiometric Control : Use 2.1 equivalents of Br₂ to favor mono-bromination.
Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
In-situ Monitoring : Employ UV-Vis spectroscopy to track bromine consumption (λmax = 400–450 nm) .
Statistical Design : Apply Box-Behnken models to evaluate temperature, solvent, and catalyst interactions .
Advanced: How should conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?
Answer:
Contradictions between solution-state (NMR) and solid-state (X-ray) data require systematic validation:
Reproducibility : Repeat experiments under identical conditions to rule out experimental error .
Computational Modeling : Compare DFT-calculated NMR shifts with observed data to identify conformational discrepancies .
Variable-Temperature NMR : Assess dynamic effects (e.g., ring puckering) that may obscure resonance splitting .
Cross-Validation : Use complementary techniques like Raman spectroscopy to probe solid-state interactions .
Advanced: What methodologies are suitable for assessing the ecological impact of this compound?
Answer:
Ecotoxicity studies require standardized protocols:
Degradation Studies :
- Hydrolysis : Test stability in buffered solutions (pH 4–9) at 25°C; monitor via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products.
Bioaccumulation Potential :
- LogP Measurement : Use shake-flask method (reported logP ~2.1) to estimate hydrophobicity .
- BCF Modeling : Apply EPI Suite to predict bioaccumulation in aquatic organisms.
Toxicity Assays :
- Daphnia magna Acute Toxicity : 48-h EC₅₀ testing per OECD 202 guidelines .
- Algal Growth Inhibition : 72-h exposure to assess effects on Pseudokirchneriella subcapitata .
Advanced: How can computational tools aid in predicting reaction mechanisms for this compound synthesis?
Answer:
Mechanistic studies benefit from:
DFT Calculations :
- Map potential energy surfaces for bromination pathways using Gaussian at B3LYP/6-31G* level .
- Compare activation energies for para vs. meta substitution to explain regioselectivity.
Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability .
QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction yields .
Advanced: What strategies address low yields in large-scale synthesis of this compound?
Answer:
Scale-up challenges often relate to heat transfer and mixing efficiency. Solutions include:
Flow Chemistry : Continuous reactors (e.g., microfluidic chips) improve temperature control and reduce byproducts .
DoE Optimization : Use fractional factorial designs to identify critical parameters (e.g., residence time, catalyst loading) .
In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Advanced: How can researchers validate the stability of this compound under storage conditions?
Answer:
Stability protocols involve:
Forced Degradation :
- Heat at 40–60°C for 4 weeks (ICH Q1A guidelines) .
- Analyze decomposition products via GC-MS.
Hygroscopicity Testing : Measure moisture uptake using dynamic vapor sorption (DVS) .
Light Sensitivity : Expose to ICH-compliant light sources (e.g., 1.2 million lux-hours) and monitor changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
